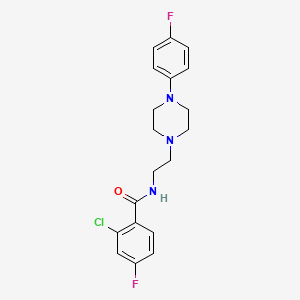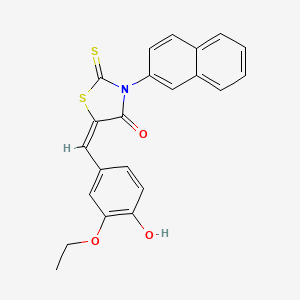
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H17NO3S2 and its molecular weight is 407.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Rhodanine-3-acetic acid derivatives, closely related to the compound , have shown significant antimicrobial properties. For instance, one derivative demonstrated high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) of 8-16µM. These compounds also showed activity against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus ((Krát ký, Vinšová, & Stolaříková, 2017)).
Anti-Parkinson's Activity
- A study synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, closely related to the compound , revealed their potential in anti-Parkinson's activity. Some compounds exhibited potent free radical scavenging activity and showed significant activity in a 6-OHDA lesioned rat model of Parkinson's disease ((Gomathy, Antony, Elango, Singh, & Gowramma, 2012)).
Antibacterial Activity of Derivatives
- Derivatives of 2-thioxothiazolidin-4-one have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds showed good to moderate activity, comparable to standard drugs like Ampicillin ((PansareDattatraya & Devan, 2015)).
Cytotoxicity Study
- Research on 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives showed that some compounds were potent against various cancer cell lines, suggesting their potential in cancer treatment ((Choodamani et al., 2021)).
Antimicrobial, Anticancer Evaluation and QSAR Studies
- A series of 4-thiazolidinone derivatives were synthesized and evaluated for antimicrobial and anticancer potentials. Some derivatives were found to be effective antimicrobial agents and active anticancer agents ((Deep et al., 2016)).
Anticancer Evaluation
- Another study focused on the synthesis of various derivatives, including reactions with nucleophiles for anticancer evaluation. Some newly synthesized compounds showed potential as anticancer agents ((Gouhar & Raafat, 2015)).
Computational and Pharmacological Evaluation for Toxicity and Antioxidant Actions
- Computational and pharmacological studies of novel derivatives revealed their potential in toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions ((Faheem, 2018)).
Propiedades
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S2/c1-2-26-19-11-14(7-10-18(19)24)12-20-21(25)23(22(27)28-20)17-9-8-15-5-3-4-6-16(15)13-17/h3-13,24H,2H2,1H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWEUHTBOGSTD-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
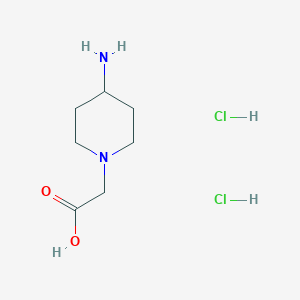
![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2444676.png)
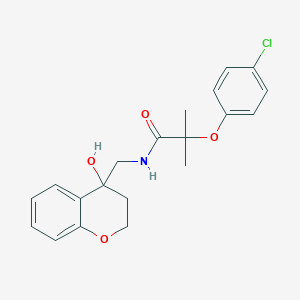
![N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide](/img/structure/B2444678.png)

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)
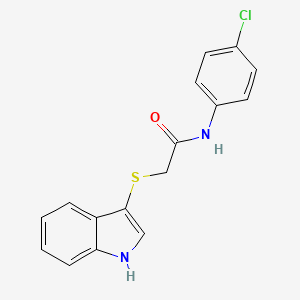
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/no-structure.png)




![1-[1-amino-5-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl]-1-ethanone](/img/structure/B2444690.png)
